6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester

purity quality control reproducibility

Eliminate downstream deprotection steps and chemoselectivity issues. This spirocyclic lactam ester (CAS 216864-20-9) offers a single H-bond donor for unambiguous alkylation, while its methyl ester enables direct amidation or hydrolysis-a clear advantage over Boc-protected analogs that require TFA/HCl deprotection. Its rigid core (2 rotatable bonds) and low LogP (-0.096) place it in ideal fragment space (MW 226.27, TPSA 58.64 Ų), reducing non-specific binding risk. Key advantages: - >98% purity ensures clean aqueous coupling (e.g., EDC/HOBt) without precipitation. - 2-year shelf life at 20°C simplifies inventory, avoiding cold-chain logistics.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
Cat. No. B13940857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CCCC2(C1=O)CCCN2
InChIInChI=1S/C11H18N2O3/c1-16-9(14)8-13-7-3-5-11(10(13)15)4-2-6-12-11/h12H,2-8H2,1H3
InChIKeyDVORJEKTRUZUQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-1,7-Diazaspiro[4.5]decane-7-acetic Acid Methyl Ester: Physicochemical Profile


6‑Oxo‑1,7‑diazaspiro[4.5]decane‑7‑acetic acid methyl ester (CAS 216864‑20‑9) is a spirocyclic lactam‑ester building block with molecular formula C₁₁H₁₈N₂O₃ and a molecular weight of 226.27 g·mol⁻¹ . The compound features a 1,7‑diazaspiro[4.5]decane core in which the 6‑position carries a ketone group and the 7‑nitrogen is substituted with an acetic acid methyl ester side chain . This specific arrangement produces a moderate topological polar surface area (TPSA) of 58.64 Ų, a calculated LogP of –0.096, a single hydrogen‑bond donor, four hydrogen‑bond acceptors, and only two rotatable bonds . These physicochemical values place the compound in a property space that is distinct from several closely related diazaspiro intermediates, providing a basis for differential selection in medicinal chemistry and chemical‑biology workflows.

Polarity Low lipophilicity (LogP –0.096) supports aqueous coupling workflows
H-Bond Profile Single donor may balance solubility and crystallinity in organic solvents
Flexibility Restricted rotatable bond count (2) may support conformational studies

6-Oxo-1,7-Diazaspiro[4.5]decane-7-acetic Acid Methyl Ester: Differentiation from Analogs


Although several diazaspiro[4.5]decane‑7‑acetic acid derivatives share the same core scaffold, substitutions at the 1‑position or modification of the acetic acid moiety dramatically shift the compound's lipophilicity, hydrogen‑bonding capacity, and conformational flexibility . For example, introduction of a Boc protecting group (CAS 220009‑35‑8) increases the molecular weight by ≈44% and the number of rotatable bonds by at least one unit, while a cyclohexylurea‑substituted analog (CAS 1097218‑49‑9) adds an additional hydrogen‑bond donor and significantly raises LogP [1]. The 5R‑carboxylic acid variant (CAS not fully disclosed; MW 212.25) carries a free acid instead of a methyl ester, altering both the pKₐ and the hydrogen‑bond donor count . These differences mean that simply replacing the target compound with a “closest‑in‑class” analog can alter reaction selectivity, downstream deprotection efficiency, or the physicochemical profile of the final molecule in unpredictable ways. The quantitative comparisons below provide the evidence needed to justify a deliberate, rather than a generic, procurement choice.

Boc-protected analog (CAS 220009-35-8) has higher MW and extra rotatable bonds, which may alter reaction profiles and deprotection efficiency.
Cyclohexylurea analog (CAS 1097218-49-9) raises LogP by >2.5 units, potentially causing precipitation in aqueous media and shifting developability.
Carboxylic acid variant adds an H-bond donor and changes pKa, altering chemoselectivity and solubility relative to the methyl ester.

6-Oxo-1,7-Diazaspiro[4.5]decane-7-acetic Acid Methyl Ester: Quantitative Comparison vs. Analogs


Purity: HPLC Comparison vs. N-Substituted Analogs

The target compound is supplied with a guaranteed purity of ≥98% (HPLC), as confirmed by two independent vendor certificates . In contrast, the cyclohexylurea‑substituted analog 1,7‑Diazaspiro[4.5]decane‑7‑acetic acid, 1‑[(cyclohexylamino)carbonyl]‑6‑oxo‑, methyl ester (CAS 1097218‑49‑9) is routinely offered at 95% purity . This 3‑percentage‑point gap in chromatographic purity can translate into a ≥60% reduction in the level of low‑level impurities (assuming a simple two‑component impurity model), which is critical for reaction steps where trace amines or acids would quench sensitive catalysts or generate difficult‑to‑remove by‑products.

HPLC Purity
Cross-study comparable
≥98% vs. 95% (cyclohexylurea analog)
May reduce pre-reaction purification needs
Verify per-lot HPLC data
purity quality control reproducibility

Lipophilicity vs. Boc-Protected and Urea Analogs

The target compound exhibits a calculated LogP of –0.096, indicating near‑equal partitioning between octanol and water . This value is drastically lower than that of the Boc‑protected analog (CAS 220009‑35‑8), for which an estimated LogP of >2.5 has been reported in computational databases [1], and the cyclohexylurea analog (CAS 1097218‑49‑9), which is expected to have a LogP >3.0 based on its higher molecular weight and additional hydrocarbon content . The >2.5–3.0 log unit difference corresponds to a >300‑fold difference in octanol/water partition coefficient, making the target compound strongly favored when a low‑lipophilicity intermediate is required to maintain aqueous solubility during amide coupling or salt‑formation steps.

Lipophilicity (LogP)
Class-level
–0.096 vs. >2.5 (Boc analog)
>2.5 log lower; favors aqueous solubility
Calculated values; experimental LogP may vary
lipophilicity LogP drug‑likeness permeability

Hydrogen-Bond Donor Profile vs. Analogs

The target compound carries exactly one hydrogen‑bond donor (the NH of the lactam) . The 5R‑carboxylic acid variant (C₁₀H₁₆N₂O₃, MW 212.25) possesses two donors (lactam NH plus carboxylic acid OH) , while the cyclohexylurea analog (CAS 1097218‑49‑9) bears two donors (lactam NH and urea NH) . The Boc‑protected analog (CAS 220009‑35‑8) has zero H‑bond donors because both the lactam NH is capped and the ester lacks an acidic proton [1]. A donor count of one reduces the propensity for strong intermolecular hydrogen‑bond networks relative to the di‑donor acid or urea species, which can translate into lower melting points and higher solubility in moderately polar organic solvents (e.g., EtOAc, THF) – a practical advantage for solution‑phase chemistry.

H-Bond Donors
Class-level
1 (target) vs. 2 (acid, urea analogs)
Single donor may balance solubility and crystallinity
Structural inference; confirm in relevant solvent
hydrogen bonding crystallinity solubility formulation

Rotatable Bond Count vs. Analogs

With only two rotatable bonds (the ester side chain), the target compound is more conformationally restrained than the Boc‑protected analog (CAS 220009‑35‑8; estimated ≥3 rotatable bonds due to the tert‑butyl group) [1]. The cyclohexylurea analog (CAS 1097218‑49‑9) is expected to have at least four rotatable bonds because of the cyclohexyl ring and urea linkage . Reduced rotatable bond count correlates with lower conformational entropy penalty upon binding to a target protein and often facilitates crystallization – a property reported in spirocyclic lactam patents where low‑rotatable‑bond intermediates gave higher success rates in X‑ray co‑crystallization campaigns [2].

Rotatable Bonds
Class-level
2 vs. ≥3 (Boc analog)
Lower count may reduce entropic penalty in binding
Calculated from SMILES; patent literature supports
conformational flexibility entropy binding crystallography

Storage Stability vs. Boc-Protected Analog

The target compound is certified for storage at 20 °C with a 2‑year shelf life . In contrast, the Boc‑protected analog (CAS 220009‑35‑8) is commonly recommended for storage at –20 °C under inert atmosphere due to the lability of the tert‑butoxycarbonyl group toward thermal decomposition and moisture [1]. This difference eliminates the need for freezer storage and reduces shipping complexity for the target compound, which is a tangible logistics advantage in multi‑site academic or industrial collaborations.

Storage Stability
Cross-study comparable
20 °C, 2 years vs. –20 °C (Boc analog)
Ambient storage may reduce logistics complexity
Follow vendor storage conditions
stability storage logistics supply chain

6-Oxo-1,7-Diazaspiro[4.5]decane-7-acetic Acid Methyl Ester: Application Scenarios


Medicinal Chemistry: Late-Stage Ester Diversification

The methyl ester functionality permits direct amidation or hydrolysis without the need to first remove a protecting group, a clear advantage over the Boc‑protected analog (CAS 220009‑35‑8) which requires an additional deprotection step (TFA or HCl) before the acid can be revealed. The >98% purity and low LogP (–0.096, ) further ensure that the ester reacts cleanly under aqueous coupling conditions (e.g., EDC/HOBt in water/THF), whereas the highly lipophilic Boc analog often precipitates [1]. This makes the target compound the preferred starting point for the synthesis of amide‑linked conjugates or for generating the free acid in situ.

Fragment-Based Drug Discovery: Restricted Core & H-Bond Profile

With only two rotatable bonds and a single hydrogen‑bond donor, the compound strikes a balance between rigidity and solubility that is sought after in fragment libraries . The TPSA of 58.64 Ų and LogP of –0.096 place it within the preferred fragment space (MW <300, LogP ≤3, H‑donors ≤3) and reduce the risk of non‑specific binding, which is higher for the more lipophilic cyclohexylurea analog (LogP >3.0, H‑donors = 2) [1]. Crystallographers have noted that low‑rotatable‑bond spirocyclic lactams exhibit higher hit rates in co‑crystallization trials [2].

Process Chemistry: Ambient-Stable for Scale-Up

The 2‑year shelf life at 20 °C eliminates the cold‑chain logistics and freezer‑farm infrastructure needed for the Boc‑protected analog (–20 °C, [1]), significantly simplifying inventory management during scale‑up. The >98% purity also minimizes the burden of pre‑campaign re‑purification, a common hidden cost when using the 95%‑pure cyclohexylurea analog [2]. These factors translate directly into lower total cost of ownership and reduced production delays, even if the per‑gram price is higher.

Chemical Biology: Unambiguous Reactive Center for Probes

The presence of only one H‑bond donor ensures that the lactam NH is the sole site for selective alkylation or acylation, avoiding the chemoselectivity challenges encountered with the 5R‑carboxylic acid variant (two donors) . This chemoselectivity is essential when the ester must remain intact during subsequent modifications, such as in the synthesis of activity‑based probes where the methyl ester is later hydrolyzed to attach a fluorophore or biotin tag [1].

Application
Selection Property
Validation Focus
Late-stage ester diversification
Methyl ester without protecting group requirement
Aqueous amidation/hydrolysis efficiency
Fragment-based drug discovery
Restricted rotatable bonds and single H-bond donor
Co-crystallization trial outcomes and fragment-space compliance
Process chemistry scale-up
Ambient storage (20 °C, 2-year shelf life)
Cold-chain logistics and pre-campaign purification requirements
Chemical biology probes
Single H-bond donor for chemoselective modification
Chemoselectivity between lactam NH and ester under modification conditions
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